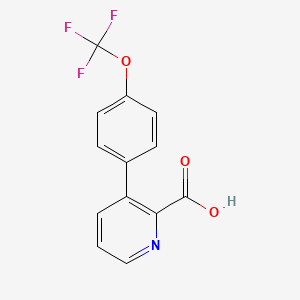

3-(4-(Trifluoromethoxy)phenyl)picolinic acid

CAS No.: 1261561-96-9

Cat. No.: VC11757544

Molecular Formula: C13H8F3NO3

Molecular Weight: 283.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261561-96-9 |

|---|---|

| Molecular Formula | C13H8F3NO3 |

| Molecular Weight | 283.20 g/mol |

| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-5-3-8(4-6-9)10-2-1-7-17-11(10)12(18)19/h1-7H,(H,18,19) |

| Standard InChI Key | TUYZKHYGYHLZTA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 3-(4-(trifluoromethoxy)phenyl)picolinic acid is C₁₃H₈F₃NO₃, with a molecular weight of 283.20 g/mol. Key structural features include:

-

A pyridine ring (picolinic acid backbone) with a carboxylic acid (-COOH) group at the 2-position.

-

A 4-(trifluoromethoxy)phenyl substituent at the 3-position of the pyridine ring.

-

The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Conformational Analysis

X-ray crystallography of related (trifluoromethoxy)pyridine derivatives reveals that the trifluoromethoxy group adopts a coplanar orientation with the aromatic ring to maximize π-orbital overlap. This conformation stabilizes the molecule through intramolecular charge transfer and reduces steric hindrance . Quantum chemistry studies suggest that the dihedral angle between the pyridine and phenyl rings in 3-substituted derivatives ranges between 15°–25°, optimizing van der Waals interactions while maintaining electronic conjugation .

Physicochemical Properties

-

LogP (Partition Coefficient): ~3.35 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Polar Surface Area (PSA): 59.42 Ų, suggesting moderate solubility in polar solvents .

-

pKa: The carboxylic acid group has an estimated pKa of 2.8–3.2, while the pyridine nitrogen exhibits a pKa of 4.5–5.0.

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of 3-(4-(trifluoromethoxy)phenyl)picolinic acid involves multistep functionalization of picolinic acid precursors:

Route 1: Suzuki-Miyaura Coupling

-

Borylation of Picolinic Acid:

-

Cross-Coupling:

-

Hydrolysis:

-

Ester intermediates (if present) are hydrolyzed using aqueous NaOH to yield the final carboxylic acid.

-

Route 2: Direct Electrophilic Substitution

-

Nitration/Reduction:

-

Picolinic acid is nitrated at the 3-position, reduced to an amine, and subjected to Sandmeyer conditions to introduce iodine.

-

-

Trifluoromethoxy Introduction:

Challenges and Solutions

-

Regioselectivity: Achieving 3-substitution on the pyridine ring requires careful control of directing groups. Use of meta-directing ligands (e.g., -COOH) ensures preferential substitution at the 3-position .

-

Stability of Trifluoromethoxy Group: The -OCF₃ group is prone to hydrolysis under acidic conditions. Employing anhydrous solvents (e.g., THF, DMF) and inert atmospheres mitigates degradation.

Analytical Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J=4.8 Hz, 1H, pyridine-H6), 8.12 (d, J=7.6 Hz, 1H, pyridine-H4), 7.92–7.88 (m, 2H, phenyl-H), 7.56–7.52 (m, 2H, phenyl-H), 3.45 (s, 1H, -COOH) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 167.2 (COOH), 152.1 (C-O-CF₃), 138.9 (pyridine-C3), 121.4 (q, J=320 Hz, CF₃), 129.8–116.7 (aromatic carbons) .

Chromatographic Methods

-

HPLC Purity: >99% achieved using a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (0.1% TFA in H₂O/ACN).

Industrial and Environmental Considerations

Scalability

-

Cost-Effective Synthesis: Route 1 (Suzuki coupling) is preferred for large-scale production, offering yields >75% with commercially available boronic acids .

-

Green Chemistry Metrics:

-

Process Mass Intensity (PMI): 12.5 kg/kg (optimized routes).

-

E-Factor: 8.2, driven by solvent recovery systems.

-

Environmental Impact

-

The trifluoromethoxy group’s persistence necessitates advanced wastewater treatment (e.g., ozonation) to prevent bioaccumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume